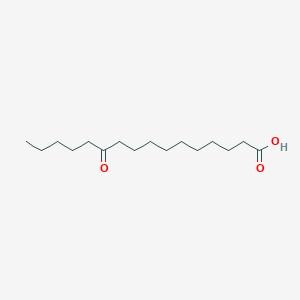
Tridec-12-en-1-ol
Descripción general
Descripción
Tridec-12-en-1-ol is a useful research compound. Its molecular formula is C13H26O and its molecular weight is 198.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tridec-12-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridec-12-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insect Pheromones and Analog Synthesis
Tridec-12-en-1-ol has been studied in the context of synthesizing insect pheromones and their analogs. For example, it was utilized in the synthesis of tridec-4E-en-1-yl acetate, a sex pheromone of the tomato pinworm, Keiferia lysopersicella (Odinokov, Vakhidov, & Shakhmaev, 1995).
Polymer Chemistry
In polymer chemistry, tridec-12-en-1-ol has been a key component in the synthesis of novel α,ω-dienes like 2-(undec-10-en-1-yl)tridec-12-en-1-yl acrylate. This compound underwent various chemical reactions, such as thiol-Michael coupling and oxidative protection, leading to the creation of functional and symmetrical ADMET-active monomers (Hensbergen et al., 2014).
Thermal Isomerizations Studies
The compound has also been a subject in studies of thermal isomerizations, such as the research on cis,anti,cis-tricyclo[7.4.0.0(2,8)]tridec-10-ene. This study provided insights into the thermal rearrangements and epimerization processes at high temperatures (Leber et al., 2012).
Click Chemistry in Drug Discovery
While not directly involving tridec-12-en-1-ol, its related compounds have been referenced in the broader context of click chemistry, which is a modular approach using reliable chemical transformations and is increasingly applied in drug discovery (Kolb & Sharpless, 2003).
Synthesis and Anti-inflammatory Activity
There's research on the synthesis of compounds like 13-thiabicyclo[8.2.1]tridec-5-ene, which showed potential anti-inflammatory activity. These studies are significant for understanding the chemical synthesis and potential applications of tridec-12-en-1-ol derivatives (Tolstikov et al., 1995).
Propiedades
IUPAC Name |
tridec-12-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,14H,1,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSVLRIDVGJNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridec-12-en-1-ol | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


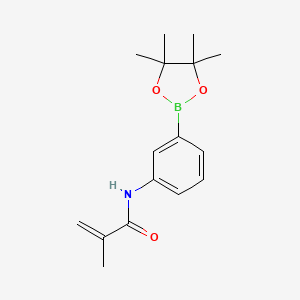

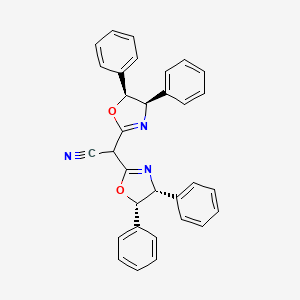
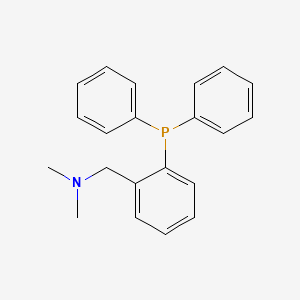
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)
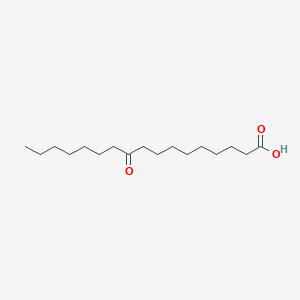

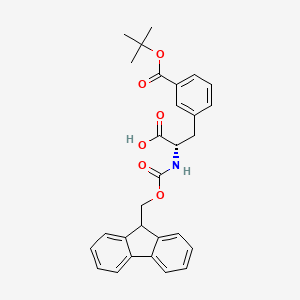
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223198.png)
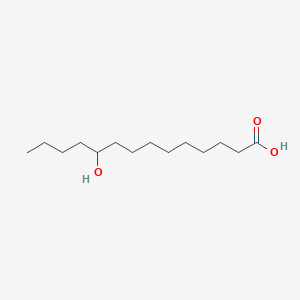
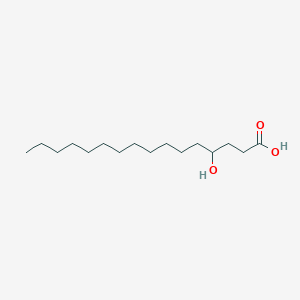
![2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B8223208.png)
